molecular formula C18H20N2O4S2 B2922762 Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 362501-85-7

Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No. B2922762
CAS RN: 362501-85-7
M. Wt: 392.49
InChI Key: NGLZTOMMJLASLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .


Synthesis Analysis

The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of thioxopyrimidines and their condensed analogs is complex and varies depending on the specific compound. The introduction of the thiol group may be considered to be a less known direction of chemical modification. It provides additional opportunities for further functionalization and the ability to influence the oxidative processes in the organism .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thioxopyrimidines and their condensed analogs are complex and involve several steps. These can include [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives of Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate exhibit antimicrobial activities. For instance, the synthesis of thiazoles and their fused derivatives, including the mentioned compound, demonstrated antimicrobial efficacy against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Heterocyclic Synthesis

The compound is also significant in the synthesis of heterocyclic compounds. Studies have explored its use in creating various heterocyclic derivatives, which are important in diverse chemical and pharmacological applications. This includes the synthesis of thiazolino[3,2-a]pyrimidine carbinolamine and related structures, which are essential in the field of heterocyclic chemistry (Campaigne et al., 1981).

Chemical Synthesis and Biological Activities

In chemical synthesis, this compound is utilized in the creation of complex molecules with potential biological activities. For example, the L-proline-catalyzed synthesis of thienothiopyrans containing multiple stereocenters involves derivatives of this compound. These synthesized molecules have significant implications in pharmaceutical research due to their complex structures and potential biological activities (Indumathi et al., 2010).

Impurity Profiling in Pharmaceutical Research

The compound plays a role in pharmaceutical research, particularly in the impurity profiling of drug substances. For example, its derivatives have been used in the study of impurity profiles of highly active platelet aggregation inhibitors, which is crucial for ensuring the safety and efficacy of pharmaceutical products (Thomasberger et al., 1999).

Synthesis of Polyfunctional Substituted Derivatives

It is also involved in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds have diverse applications in medicinal chemistry and synthetic organic chemistry (Mohareb et al., 2004).

Formation of Fused Heterocyclic Compounds

The compound is instrumental in forming fused heterocyclic compounds, which are essential in the development of new materials and pharmaceuticals. This includes the synthesis of compounds like thiazolopyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities (Youssef et al., 2012).

Future Directions

The future directions in the research of thioxopyrimidines and their condensed analogs could involve the development of new effective methods for their synthesis, given the progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives .

properties

IUPAC Name

ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-3-23-13-7-5-12(6-8-13)20-17(22)16-14(9-10-25-16)19-18(20)26-11-15(21)24-4-2/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLZTOMMJLASLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.